molecular formula C18H24N4 B6473133 2,4-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine CAS No. 2640964-38-9

2,4-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine

Cat. No.: B6473133
CAS No.: 2640964-38-9
M. Wt: 296.4 g/mol
InChI Key: CMRBTHDDTDUVBE-UHFFFAOYSA-N
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Description

“2,4-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine” is a chemical compound with the IUPAC name 2,4-dimethyl-6-(1-piperazinyl)pyrimidine . It has a molecular weight of 192.26 . This compound is stored at room temperature and is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N4/c1-8-7-10(13-9(2)12-8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound “this compound” is a powder that is stored at room temperature . It has a molecular weight of 192.26 .

Safety and Hazards

The compound has been assigned the hazard statements H302, H315, H318, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions for research on “2,4-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine” and similar compounds could involve further exploration of their potential as protein kinase inhibitors . This could lead to the development of new therapeutic agents for a variety of conditions, including neurodegenerative diseases and cancers .

Mechanism of Action

Target of Action

The primary target of 2,4-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

The compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which is involved in various cognitive functions. By preventing the breakdown of acetylcholine, the compound enhances the signaling in this pathway, potentially improving memory and cognition .

Pharmacokinetics

The compound is known to be a solid at room temperature . Its molecular weight is 192.26 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of AChE by this compound results in an increase in acetylcholine levels. This can lead to enhanced cholinergic neurotransmission, which may improve cognitive functions such as memory and learning .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as it is stored at room temperature . Additionally, the compound’s efficacy may be influenced by factors such as the individual’s health status and the presence of other medications.

Biochemical Analysis

Biochemical Properties

2,4-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine . The compound exhibits selective inhibitory activity against AChE, which suggests its potential use in treating neurodegenerative diseases such as Alzheimer’s disease. The nature of this interaction involves binding to the active site of AChE, thereby preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The primary mechanism involves the inhibition of acetylcholinesterase by binding to its active site. This binding is characterized by a mixed-type inhibition, which includes both competitive and non-competitive inhibition . The compound’s structure allows it to interact with key residues in the enzyme’s active site, thereby blocking the access of acetylcholine and preventing its hydrolysis. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.

Properties

IUPAC Name

2,4-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4/c1-15-14-18(20-16(2)19-15)22-12-10-21(11-13-22)9-8-17-6-4-3-5-7-17/h3-7,14H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRBTHDDTDUVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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